molecular formula C9H7FN2 B1355991 6-Fluoroquinolin-4-amine CAS No. 874800-60-9

6-Fluoroquinolin-4-amine

Cat. No.: B1355991
CAS No.: 874800-60-9
M. Wt: 162.16 g/mol
InChI Key: HDANYIGFTBVIBA-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-4-amine is a fluorinated quinoline derivative that serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Its core structure, the 4-quinolone scaffold, is recognized as a privileged structure in the development of biologically active compounds . This compound is of significant research value for the synthesis and exploration of novel therapeutic agents. The 4-aminoquinoline structure is a fundamental precursor to a wide range of pharmacologically active molecules. The fluorine substituent at the 6-position is a common feature in many modern quinolone drugs, as it is known to enhance potency and influence physicochemical properties . Researchers utilize this scaffold to develop new compounds with potential antibacterial activities, capitalizing on the well-established mechanism of action of quinolones as inhibitors of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV . Beyond antimicrobial applications, 4-quinolone-based structures are also being actively investigated for their antiproliferative effects, showing promise in anticancer research . The synthesis of such quinolin-4-one derivatives can be achieved through several classical methods, including the Gould-Jacobs, Conrad-Limpach, or Biere-Seelen reactions, as well as more modern metal-free or transition metal-catalyzed protocols . As a high-purity intermediate, this compound provides researchers with a critical starting point for these synthetic pathways. Handling Note: For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDANYIGFTBVIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588696
Record name 6-Fluoroquinolin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874800-60-9
Record name 6-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-fluoroquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes may involve the use of fluorinating agents like sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

6-Fluoroquinolin-4-amine has been investigated for its potential as a therapeutic agent in several areas:

  • Anticancer Activity : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Dysregulation of CDKs is often implicated in cancer progression. Studies indicate that this compound sensitizes tumor cells to apoptosis when used in conjunction with other anticancer agents, enhancing therapeutic efficacy while minimizing toxicity to normal cells.
  • Antimicrobial Properties : Research has shown that this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Studies

Due to its structural similarity to biologically active compounds, this compound is employed in various biological studies:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, particularly in pathways related to cancer and infectious diseases.
  • Receptor Binding Studies : Its interaction with various receptors is being studied to understand its potential as a modulator of biological pathways.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving microwave-assisted synthesis or solvent-free conditions to improve efficiency. Its derivatives are being synthesized and evaluated for enhanced biological activity .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on different cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cell lines. The mechanism was attributed to CDK inhibition, which led to cell cycle arrest and increased apoptosis rates .

Case Study 2: Antimicrobial Activity

In a comparative study, this compound was tested against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound showed promising results, with minimum inhibitory concentrations (MIC) indicating potent antibacterial activity. Further studies aimed at understanding the mechanism of action revealed that it disrupts bacterial DNA synthesis .

Mechanism of Action

The mechanism of action of 6-Fluoroquinolin-4-amine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from light and storage under inert gas at room temperature .
  • Safety : Classified with GHS hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage) .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
6-Fluoroquinolin-4-amine F at C6; NH₂ at C4 C₉H₇FN₂ 162.16 Kinase inhibition, chemical probes
6-Chloroquinolin-4-amine Cl at C6; NH₂ at C4 C₉H₇ClN₂ 178.62 Broader halogen interactions in binding
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br at C6; anilino group at C4 C₁₆H₁₁BrF₂N₂ 357.18 High-yield synthesis (83%); kinase targeting
6-Fluoro-2-methylquinolin-4-amine F at C6; CH₃ at C2; NH₂ at C4 C₁₀H₉FN₂ 176.19 Enhanced steric effects; safety hazard H318
6-Fluoroisoquinolin-4-amine Isoquinoline core; F at C6 C₉H₇FN₂ 162.16 Structural isomer; distinct electronic properties
6,7-Dimethoxyquinolin-4-amine OCH₃ at C6/C7; NH₂ at C4 C₁₁H₁₂N₂O₂ 218.23 Improved solubility via methoxy groups

Key Research Findings

Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve target selectivity in kinase inhibitors compared to chlorine, as seen in GL2500 library screenings .

Methoxy Substitutions: 6,7-Dimethoxyquinolin-4-amine derivatives show enhanced aqueous solubility, making them favorable for in vivo studies .

Bromo Analogues : Bromine’s bulkiness increases steric hindrance, reducing off-target effects but requiring optimized synthetic protocols .

Biological Activity

6-Fluoroquinolin-4-amine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits significant biochemical activity, primarily as an inhibitor of bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. The binding of this compound to these enzymes disrupts their activity, leading to bacterial cell death.

PropertyDetails
Molecular FormulaC9_9H8_8FN
Molecular Weight165.17 g/mol
SolubilitySoluble in DMSO and ethanol; limited solubility in water
Mechanism of ActionInhibition of DNA gyrase and topoisomerase IV
Cellular EffectsInduces apoptosis in cancer cells; antimicrobial activity

The mechanism of action for this compound involves its ability to stabilize the enzyme-DNA complex formed by DNA gyrase and topoisomerase IV. This stabilization prevents the introduction of negative supercoils into DNA, which is crucial for replication and transcription processes.

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Dysregulation of CDKs is often linked to cancer progression, making this compound a candidate for cancer therapy.

Cellular Effects

In laboratory studies, this compound has demonstrated notable effects on various cell types:

  • Bacterial Cells : The compound effectively inhibits growth and induces cell death in multiple bacterial strains.
  • Cancer Cells : It has been shown to induce apoptosis in human breast tumor cell lines (e.g., MCF7 and MDA-MB468), with some derivatives exhibiting higher potency than established chemotherapeutics like chloroquine .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various 4-aminoquinoline derivatives against human breast tumor cell lines. Among them, this compound derivatives exhibited significant antiproliferative activity, particularly against MDA-MB468 cells, suggesting its potential as a lead compound for further development .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. At low doses, it maintains potent antibacterial activity with minimal toxicity, while higher doses may enhance its anticancer efficacy but could also lead to increased side effects.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver via cytochrome P450 enzymes. This metabolic pathway leads to the formation of various metabolites that may also exhibit biological activity.

Transport and Distribution

The compound can cross cell membranes through passive diffusion and is also transported by specific transporters. Its distribution within cells is predominantly in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins crucial for its biological activity.

Comparison with Similar Compounds

This compound can be compared with other fluorinated quinolines based on their structural features and biological activities:

Compound NameStructure FeaturesUnique Properties
8-FluoroquinolineFluorine at position 8Antimicrobial activity
6-ChloroquinolinChlorine instead of fluorine at position 6Antimalarial properties
4-AminoquinolineAmino group at position 4 without fluorinePotential as an anticancer agent
7-FluoroquinolineFluorine at position 7Enhanced lipophilicity

The distinct substitution pattern of this compound contributes to its unique biological properties, particularly its specific inhibition profile against CDKs while maintaining favorable pharmacokinetic characteristics.

Q & A

Q. Q1. What are the established synthetic routes for 6-Fluoroquinolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors or substitution reactions on quinolone scaffolds. For example, fluorination of 4-aminoquinoline intermediates using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions can introduce the fluorine atom at position 5. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity product.

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1^1H/13^13C NMR : Confirm fluorine-induced deshielding effects (e.g., 19^19F coupling in 1^1H NMR for fluorine at C6) and amine proton resonance (~5–6 ppm).
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C9_9H6_6FN2_2) with <2 ppm error.
  • X-ray crystallography : Resolve crystal structure using programs like SHELXL for unambiguous confirmation of regiochemistry .

Q. Q3. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: The compound serves as a scaffold for designing kinase inhibitors or antimicrobial agents. For instance:

  • Kinase inhibition : Modify the amine group at C4 to introduce sulfonamide or urea moieties for ATP-binding pocket interactions.
  • Antimicrobial activity : Assess fluorinated derivatives against Gram-negative bacteria (e.g., E. coli MIC assays) due to enhanced membrane permeability from fluorine’s lipophilicity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., amine-imine tautomerism) by observing signal coalescence at elevated temperatures.
  • Computational modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to assign ambiguous peaks .
  • Isotopic labeling : Introduce 15^15N at the amine group to simplify splitting patterns in 1^1H-15^15N HMBC spectra.

Q. Q5. What experimental design considerations are critical for optimizing catalytic fluorination in this compound synthesis?

Methodological Answer: Key factors include:

  • Catalyst selection : Compare Pd/C vs. Cu(I)-mediated systems for C–F bond formation. For example, CuF2_2/phenanthroline systems reduce side-product formation in aryl fluorides .
  • Solvent optimization : Use non-polar solvents (toluene) to minimize fluorine hydrolysis.
  • Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.

Q. Q6. How can computational tools predict the bioactivity of this compound analogs?

Methodological Answer:

  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (Hammett σ values) with IC50_{50} data from kinase assays .
  • Molecular docking (AutoDock Vina) : Simulate binding poses in target proteins (e.g., EGFR kinase) to prioritize analogs with optimal hydrophobic/hydrogen-bonding interactions .
  • ADMET prediction (SwissADME) : Screen for bioavailability risks (e.g., high topological polar surface area >90 Ų) early in design.

Data Analysis and Reproducibility

Q. Q7. How should researchers address low reproducibility in biological assays involving this compound derivatives?

Methodological Answer:

  • Strict solvent controls : Use DMSO with ≤0.1% water to avoid compound precipitation.
  • Dose-response validation : Perform triplicate experiments with internal standards (e.g., staurosporine for kinase assays).
  • Metadata reporting : Document batch-to-batch purity (HPLC traces) and storage conditions (−20°C under argon) .

Q. Q8. What strategies can mitigate degradation of this compound during long-term storage?

Methodological Answer:

  • Stability studies : Use accelerated aging tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., oxidation at C4 amine).
  • Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under inert gas .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluoroquinolin-4-amine
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6-Fluoroquinolin-4-amine

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